(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol
Overview
Description
“(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol” is a chemical compound with the molecular formula C6H12F3NO and a molecular weight of 171.16312.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H12F3NO. It contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O) atoms1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. However, its molecular weight is 171.161.Scientific Research Applications
Amino Acids in Organic Synthesis and Pharmaceuticals
Amino-1,2,4-triazoles, while not the same, share a functional group (amino) with the compound of interest. These compounds serve as raw materials in the fine organic synthesis industry, finding use in the production of agricultural products, pharmaceuticals, dyes, and high-energy materials. They are also used to produce analytical and flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids for applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Branched Chain Aldehydes in Food Flavour
Branched aldehydes, derived from amino acids, play a crucial role in flavoring many food products. Their production and degradation from amino acids have been extensively reviewed, highlighting their significance in enhancing food taste and aroma (Smit, Engels, & Smit, 2009).
Perfluorocarbon Compounds in Surface Tension Analysis
The study of binary liquid mixtures containing perfluorocarbons, related to the trifluoro group in the compound of interest, provides insights into surface tension and its critical endpoints. This research has implications for understanding liquid behaviors in various applications, including those involving fluoro-containing compounds (McLure, Whitfield, & Bowers, 1998).
Glycyrrhetinic Acid Derivatives in Anticancer Research
Glycyrrhetinic acid, featuring functional groups amendable to chemical modifications similar to those possible with the compound of interest, is used as a scaffold for developing anticancer agents. Its derivatives have shown potential in targeting various cancer cells, illustrating the compound's role in medicinal chemistry and drug discovery (Hussain et al., 2021).
Metathesis Reactions in Amino Acid Derivative Synthesis
Metathesis reactions, applied in synthesizing and transforming functionalized β-amino acid derivatives, show the utility of amino acids in creating complex molecules for drug research and development. This area reflects the potential chemical versatility and application breadth of compounds like "(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol" in synthesizing biologically relevant molecules (Kiss, Kardos, Vass, & Fülöp, 2018).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources.
Future Directions
The future directions or applications of this compound are not specified in the available resources.
properties
IUPAC Name |
(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-5,11H,10H2,1-2H3/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXBVHOIDJALEU-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(F)(F)F)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C(F)(F)F)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol | |
CAS RN |
291778-50-2 | |
Record name | (2S,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.